molecular formula C15H20N2O B3853983 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone

3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone

Cat. No. B3853983
M. Wt: 244.33 g/mol
InChI Key: WCZQTRRXOVQQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the plasma membrane. Inhibition of MCT1 has been shown to have potential therapeutic benefits in cancer treatment.

Mechanism of Action

3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone inhibits MCT1 by binding to its substrate-binding site. This prevents lactate and other monocarboxylates from being transported across the plasma membrane. Inhibition of MCT1 leads to an increase in intracellular lactate levels, which can result in a decrease in cancer cell proliferation and an increase in cancer cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic benefits in cancer treatment, 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone has also been shown to have effects on glucose metabolism and energy homeostasis. Inhibition of MCT1 can lead to a decrease in lactate uptake by the liver and an increase in glucose production. This can result in an increase in blood glucose levels and a decrease in insulin sensitivity. 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone has also been shown to have effects on the immune system, with inhibition of MCT1 leading to a decrease in T cell activation and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone is its specificity for MCT1. This allows for targeted inhibition of lactate transport in cancer cells, while minimizing effects on normal cells. However, one limitation of 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone is its potential toxicity. Inhibition of MCT1 can lead to an increase in intracellular lactate levels, which can result in cellular acidosis and cell death. This toxicity can limit the dose and duration of treatment with 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone.

Future Directions

There are several future directions for research on 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone. One direction is the development of combination therapies with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the investigation of the effects of 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone on the tumor microenvironment, including its effects on immune cells and stromal cells. Additionally, further research is needed to determine the optimal dosing and duration of treatment with 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone, as well as its potential toxicity in humans.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone has been extensively studied for its potential therapeutic benefits in cancer treatment. MCT1 is overexpressed in many cancer cells, and inhibition of MCT1 can lead to a decrease in lactate transport and an increase in intracellular lactate levels. This can result in a decrease in cancer cell proliferation and an increase in cancer cell death. 3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone has been shown to have antitumor activity in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-2-ylamino)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-14(7-3-4-8-16-15)17-13-9-11-5-1-2-6-12(11)10-13/h1-2,5-6,13-14,17H,3-4,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZQTRRXOVQQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-2-ylamino)azepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone
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3-(2,3-dihydro-1H-inden-2-ylamino)-2-azepanone
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